2-Chloro-1,3-dimethoxy-4-nitrobenzene

説明

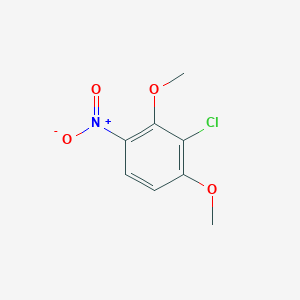

2-Chloro-1,3-dimethoxy-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring with four functional groups: chloro at position 2, nitro at position 4, and methoxy (-OCH₃) groups at positions 1 and 3. Its molecular formula is C₈H₈ClNO₄, with a calculated molecular weight of 217.61 g/mol.

特性

分子式 |

C8H8ClNO4 |

|---|---|

分子量 |

217.60 g/mol |

IUPAC名 |

2-chloro-1,3-dimethoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO4/c1-13-6-4-3-5(10(11)12)8(14-2)7(6)9/h3-4H,1-2H3 |

InChIキー |

DXWGZZDXYVQOLW-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

The following compounds share partial structural similarities with 2-Chloro-1,3-dimethoxy-4-nitrobenzene, differing in substituent type, position, or molecular complexity.

Substituent Variation: Halogens vs. Alkoxy Groups

2-Chloro-1,3-difluoro-4-nitrobenzene ()

- Molecular Formula: C₆H₂ClF₂NO₂

- Molecular Weight : 193.53 g/mol

- Key Differences :

- Replaces methoxy groups with fluorine at positions 1 and 3.

- Fluorine’s electronegativity induces stronger electron-withdrawing effects compared to methoxy, altering reaction kinetics in electrophilic substitution.

- Lower molecular weight (193.53 vs. 217.61) and likely reduced boiling point due to smaller substituents .

1-Amino-4-chloro-2-nitrobenzene ()

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Key Differences: Substitutes methoxy groups with an amino (-NH₂) group at position 1. Amino’s electron-donating nature enhances reactivity in diazotization and coupling reactions, unlike methoxy’s resonance effects. Lower molecular weight (172.57 vs. 217.61) and higher basicity .

Substituent Position and Complexity

3-Chloro-1-methoxy-4-methyl-2-nitrobenzene ()

- Molecular Formula: C₈H₈ClNO₃

- Molecular Weight : 201.61 g/mol

- Chloro at position 3 (vs. 2 in the target compound) shifts electronic effects, altering regioselectivity in further substitutions .

2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene ()

- Molecular Formula: C₁₃H₉Cl₂NO₃

- Molecular Weight : 298.12 g/mol

- Key Differences: A phenoxy-methyl group at position 1 significantly increases molecular weight (298.12 vs. 217.61) and hydrophobicity. The extended aromatic system may enhance UV absorbance, relevant in spectroscopic analysis .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |

|---|---|---|---|---|

| This compound (Target) | C₈H₈ClNO₄ | 217.61 | Cl (2), NO₂ (4), -OCH₃ (1,3) | Polarized electronic environment |

| 2-Chloro-1,3-difluoro-4-nitrobenzene | C₆H₂ClF₂NO₂ | 193.53 | Cl (2), NO₂ (4), -F (1,3) | Enhanced electrophilic withdrawal |

| 1-Amino-4-chloro-2-nitrobenzene | C₆H₅ClN₂O₂ | 172.57 | Cl (4), NO₂ (2), -NH₂ (1) | Diazotization potential |

| 4-Chloro-1-ethoxy-2-nitrobenzene | C₈H₇ClNO₃ | 200.60 | Cl (4), NO₂ (2), -OCH₂CH₃ (1) | Increased steric bulk |

| 3-Chloro-1-methoxy-4-methyl-2-nitrobenzene | C₈H₈ClNO₃ | 201.61 | Cl (3), NO₂ (2), -OCH₃ (1), -CH₃ (4) | Steric hindrance at position 4 |

| 2-Chloro-1-((4-chlorophenoxy)methyl)-4-nitrobenzene | C₁₃H₉Cl₂NO₃ | 298.12 | Cl (2,4'), NO₂ (4), -OCH₂(C₆H₄Cl) (1) | High hydrophobicity, UV-active |

Research Findings and Trends

- Electronic Effects : Methoxy groups in the target compound activate the ring for electrophilic substitution at positions ortho/para to the electron-donating groups, while nitro directs incoming electrophiles to meta positions.

- Solubility: Bulkier substituents (e.g., ethoxy, phenoxy) reduce aqueous solubility but enhance lipid solubility, impacting bioavailability in pharmaceutical contexts.

- Synthetic Utility: The target’s dimethoxy-nitro framework is advantageous for constructing polyfunctional aromatics, whereas fluoro or amino analogs are tailored for specialized reactions (e.g., fluorinated drug candidates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。